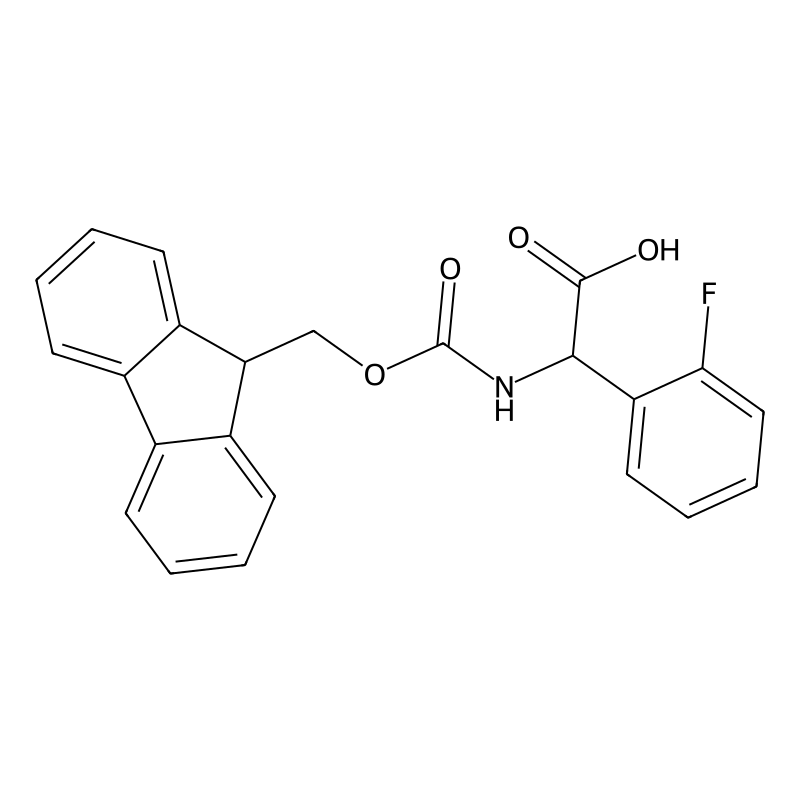

Fmoc-2-fluoro-DL-phenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

Fmoc-2-fluoro-DL-phenylglycine is a valuable building block for peptide synthesis using Fmoc/tBu (Fluorenylmethoxycarbonyl/tert-Butyl) solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and proteins in a controlled and stepwise manner. The Fmoc group in Fmoc-2-fluoro-DL-phenylglycine allows for the selective attachment and detachment of the molecule during the synthesis process. The presence of the fluorine atom can introduce unique properties to the resulting peptide, such as altered binding affinity or stability.

Fmoc-2-fluoro-DL-phenylglycine is a fluorinated derivative of phenylglycine, characterized by the presence of a fluorine atom at the second position of the phenyl ring. Its chemical formula is C23H18FNO4, and it has a molecular weight of 391.4 g/mol. This compound is notable for its applications in peptide synthesis and medicinal chemistry, particularly due to the unique properties imparted by the fluorine atom, which enhances metabolic stability and lipophilicity .

Fluorinated amino acids like Fmoc-2-fluoro-DL-phenylglycine are recognized for their ability to modify biological activity in peptides. The introduction of fluorine can enhance binding affinity and stability against proteolytic degradation, making such compounds attractive for drug development. Research indicates that fluorinated derivatives can influence enzyme-substrate interactions and potentially alter pharmacokinetic properties .

Several methods exist for synthesizing Fmoc-2-fluoro-DL-phenylglycine:

- Nucleophilic Fluorination: Utilizing nucleophilic sources such as diethylaminosulfur trifluoride to introduce fluorine into the aromatic ring.

- Electrophilic Fluorination: Employing electrophilic sources like N-fluorobenzenesulfonimide to react with electron-rich side chains.

- Solid-Phase Peptide Synthesis: Incorporating Fmoc-2-fluoro-DL-phenylglycine during the assembly of peptides using standard SPPS protocols, which allows for efficient coupling and deprotection steps .

Fmoc-2-fluoro-DL-phenylglycine is primarily utilized in:

- Peptide Synthesis: As a building block in the creation of peptides with enhanced properties.

- Drug Development: In designing inhibitors for various biological targets, particularly in antiviral and anticancer research.

- Bioconjugation: Serving as a versatile component in creating bioconjugates with improved stability and activity profiles .

Studies involving Fmoc-2-fluoro-DL-phenylglycine often focus on its interactions with enzymes and receptors. The unique properties conferred by the fluorine atom can lead to altered binding affinities compared to non-fluorinated analogs. For example, research has demonstrated that fluorinated amino acids can affect enzyme kinetics and substrate specificity, providing insights into their potential therapeutic applications .

Fmoc-2-fluoro-DL-phenylglycine shares similarities with several other fluorinated amino acids but possesses unique characteristics due to its specific structure. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-phenylglycine | No fluorine substitution | Standard building block in peptide synthesis |

| Fmoc-trifluoromethyl-phenylalanine | Trifluoromethyl group on phenyl ring | Increased steric hindrance; alters conformational behavior |

| Fmoc-4-fluorophenylalanine | Fluorine at para position | Changes hydrophobicity and electronic properties |

| Fmoc-2,6-difluorophenylalanine | Two fluorines on phenyl ring | Enhanced metabolic stability; potential for unique interactions |

The unique positioning of the fluorine atom in Fmoc-2-fluoro-DL-phenylglycine contributes to its distinct reactivity and biological profile compared to these similar compounds, making it valuable in specialized applications within medicinal chemistry and peptide design .